
2-Phenylmalonaldehyde
Overview
Description
2-Phenylmalonaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of malonaldehyde, where one of the hydrogen atoms is replaced by a phenyl group. This compound is known for its reactivity due to the presence of two aldehyde groups and a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylmalonaldehyde can be synthesized through various methods. One common method involves the condensation of benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction proceeds as follows:
- Benzaldehyde reacts with malonic acid in the presence of a base (such as sodium ethoxide) to form benzylidenemalonic acid.
- The intermediate benzylidenemalonic acid undergoes decarboxylation upon heating to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylmalonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenylmalonic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-phenylpropanediol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde groups can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed:
Oxidation: 2-Phenylmalonic acid.
Reduction: 2-Phenylpropanediol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Phenylmalonaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various chemical transformations, making it useful in:
- Pharmaceutical Development: It is employed in synthesizing bioactive compounds that may have therapeutic potential.
- Agrochemical Production: The compound is utilized in creating pesticides and herbicides.
Biochemical Assays
In biological research, this compound is used:
- As a Probe: It aids in studying enzyme activities and metabolic pathways due to its ability to form Schiff bases with amines.
- In Lipid Peroxidation Studies: It acts as a marker for oxidative stress, allowing researchers to evaluate lipid peroxidation processes in biological systems.
Material Science
The compound finds applications in the production of:
- Polymers and Resins: Its reactive aldehyde groups enable it to participate in polymerization reactions, contributing to the development of new materials with desirable properties.
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The compound's reactivity facilitated the formation of complex structures that exhibited significant cytotoxicity against cancer cell lines. The synthetic route involved multiple steps, including oxidation and reduction reactions, leading to high yields of the desired products .
Case Study 2: Biochemical Applications
Research involving lipid peroxidation highlighted the role of this compound as a biomarker for oxidative stress. In experiments assessing oxidative damage in rodent models, increased levels of malondialdehyde were correlated with tissue damage following hypoxic conditions. This established its utility in evaluating cellular responses to oxidative stress .
Comparison with Related Compounds
Compound | Functional Groups | Key Applications |
---|---|---|
This compound | Two aldehydes, one phenyl | Organic synthesis, biochemical assays |
Malonaldehyde | Two aldehydes | Marker for lipid peroxidation |
Benzaldehyde | One aldehyde, one phenyl | Solvent and reagent in organic synthesis |
Phenylacetaldehyde | One aldehyde, one phenyl | Intermediate in organic synthesis |
Mechanism of Action
The mechanism of action of 2-Phenylmalonaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, which are important in biochemical processes. The phenyl ring can participate in π-π interactions, influencing the compound’s binding to various molecular targets. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities.
Comparison with Similar Compounds
Malonaldehyde: The parent compound without the phenyl group.
Benzaldehyde: A simpler aldehyde with a single phenyl group.
Phenylacetaldehyde: A related compound with a phenyl group and a single aldehyde group.
Uniqueness: 2-Phenylmalonaldehyde is unique due to the presence of two reactive aldehyde groups and a phenyl ring, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Activity
2-Phenylmalonaldehyde (PMA) is an organic compound with significant biological activity, making it a subject of interest in various scientific fields, including biochemistry and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications in research and medicine.
This compound is characterized by its two aldehyde groups and a phenyl substituent. Its molecular formula is CHO, and it is known for its reactivity towards nucleophiles and electrophiles. The compound can form Schiff bases with amines, which are crucial in several biochemical processes.
The biological activity of PMA primarily stems from its ability to interact with various molecular targets through:
- Formation of Schiff Bases : The aldehyde groups can react with amines, leading to the formation of stable Schiff bases that are important in enzyme catalysis and metabolic pathways.
- π-π Interactions : The phenyl ring allows PMA to engage in π-π stacking interactions, enhancing its binding affinity to biological macromolecules.
Antioxidant Properties
Research indicates that PMA exhibits antioxidant activity, which is crucial in mitigating oxidative stress. It can potentially reduce lipid peroxidation and enhance cellular defense mechanisms by modulating levels of glutathione (GSH) and catalase (CAT) activities. For instance, studies have shown that PMA can increase GSH levels while decreasing malondialdehyde (MDA) levels in cellular models, suggesting its protective role against oxidative damage .
Enzyme Inhibition
PMA has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with active sites of various enzymes, potentially leading to therapeutic applications. For example, it has been noted for its ability to inhibit certain oxidases involved in metabolic pathways.
Case Studies
Several studies have highlighted the biological relevance of PMA:
- Antioxidant Effects in Yeast Models : In experiments involving Saccharomyces cerevisiae, PMA was shown to promote cell growth by reducing oxidative stress markers. The compound significantly lowered MDA levels while enhancing protein synthesis and GSH levels over time .
- Enzyme Activity Probes : PMA is utilized as a probe in biochemical assays to study the activity of various enzymes. Its ability to form reactive intermediates makes it a valuable tool for investigating metabolic pathways in both plant and animal systems.
Applications in Research
PMA serves multiple roles in scientific research:
- Biochemical Assays : It is used to study enzyme kinetics and metabolic pathways due to its reactivity and ability to form bioactive compounds.
- Drug Development : Its potential as a therapeutic agent is being explored, particularly concerning diseases linked to oxidative stress and enzyme dysregulation.
- Industrial Uses : Beyond biological applications, PMA is also employed in the synthesis of polymers and resins, showcasing its versatility.
Summary Table of Biological Activities
Properties
IUPAC Name |
2-phenylpropanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTSKBVCLZBQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394882 | |
Record name | 2-phenylmalonaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26591-66-2 | |
Record name | 2-phenylmalonaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylmalondialdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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